
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thiophene group: This step often involves cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.
Attachment of the difluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the acetamide linkage: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H16F2N2OS
- Molecular Weight : 350.39 g/mol
- IUPAC Name : 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
The compound features a difluorophenyl group, a thiophene moiety, and a pyridine ring, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of thiophene and pyridine have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Specific derivatives have demonstrated reduced viability in human leukemia and breast cancer cells .
-
Case Studies :
- A study on thiadiazole derivatives indicated that modifications similar to those found in this compound led to decreased proliferation in non-small cell lung cancer models .
- Another investigation reported that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines, including MDA-MB-231 and A549 .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiophene-based compounds can exhibit antibacterial and antifungal activities.
- Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.
- Case Studies :
Other Therapeutic Applications
The versatility of the compound extends beyond oncology and infectious diseases. Its structural characteristics suggest potential uses in:
- Anti-inflammatory Agents : Compounds with similar frameworks have been noted for their ability to inhibit inflammatory mediators.
- Neurological Disorders : The pyridine component may provide neuroprotective effects, warranting further investigation into its applications for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed study through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H12F2N2OS
- Molecular Weight : 322.35 g/mol
- CAS Number : 400080-69-5
The compound features a difluorophenyl group, a thiophene moiety, and a pyridine ring, which contribute to its unique biological properties.
Research indicates that compounds with similar structural characteristics often interact with various biological targets. The presence of the pyridine and thiophene rings suggests potential interactions with enzymes and receptors involved in disease pathways. For instance, studies have shown that related compounds exhibit activity against targets such as:
- Protein Kinases : Inhibitors of protein kinases are critical in cancer therapy.
- CYP450 Enzymes : These enzymes are involved in drug metabolism and can affect the pharmacokinetics of drugs.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For example:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) have demonstrated promising cytotoxic effects. Compounds with similar structures showed IC50 values ranging from 10 to 20 μM, indicating significant antiproliferative activity .
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects may involve apoptosis induction and cell cycle arrest. For instance, compounds targeting specific pathways related to tumor growth have been shown to increase apoptotic markers in treated cells .
Anti-inflammatory Activity
In addition to anticancer properties, some derivatives have exhibited anti-inflammatory effects:
- In Vivo Models : Animal models of inflammation have demonstrated that related compounds can reduce inflammatory markers such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of pyridine-based compounds, including derivatives similar to our target compound. The researchers evaluated their biological activities against various cancer cell lines and observed that modifications in the structure led to enhanced potency . This underscores the importance of structural optimization in drug design.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort investigated the SAR of related compounds. It was found that specific substitutions on the thiophene or pyridine rings significantly influenced the biological activity against certain targets. This highlights the potential for developing more effective analogs through targeted modifications .
Biological Activity Summary
Compound | Target | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 14.34 | Apoptosis induction |
Compound B | HCT116 | 10.39 | Cell cycle arrest |
Compound C | A549 | 15.43 | Inhibition of proliferation |
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-15-4-3-13(16(20)8-15)7-18(23)22-10-12-6-14(11-21-9-12)17-2-1-5-24-17/h1-6,8-9,11H,7,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPDCNKTLNEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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